Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester
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Overview
Description
Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester is an organic compound with the molecular formula C24H22O4. It is known for its unique structure, which includes a benzene ring and an ester functional group. This compound is used in various chemical and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester typically involves the esterification of benzeneacetic acid with 1-phenyl-1,2-ethanediol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the yield and efficiency of the reaction. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity ester.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzeneacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and acids.
Scientific Research Applications
Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release benzeneacetic acid and 1-phenyl-1,2-ethanediol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, phenyl ester: Similar structure but lacks the 1,2-ethanediyl group.
Benzeneacetic acid, 2-phenylethyl ester: Contains a different ester linkage.
Benzeneacetic acid, alpha-oxo-, oxydi-2,1-ethanediyl ester: Similar ester structure but with an additional oxo group.
Uniqueness
Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester is unique due to its specific ester linkage and the presence of both benzene and phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
7717-62-6 |
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Molecular Formula |
C24H22O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[2-phenyl-2-(2-phenylacetyl)oxyethyl] 2-phenylacetate |
InChI |
InChI=1S/C24H22O4/c25-23(16-19-10-4-1-5-11-19)27-18-22(21-14-8-3-9-15-21)28-24(26)17-20-12-6-2-7-13-20/h1-15,22H,16-18H2 |
InChI Key |
LLKYFSIQIWRHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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